molecular formula C4H6F2N2O B6172686 3,3-difluoro-1-nitrosopyrrolidine CAS No. 2648966-19-0

3,3-difluoro-1-nitrosopyrrolidine

Cat. No.: B6172686
CAS No.: 2648966-19-0
M. Wt: 136.1
InChI Key:
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Description

3,3-Difluoro-1-nitrosopyrrolidine is a fluorinated organic compound with the molecular formula C4H6F2N2O. It is characterized by the presence of two fluorine atoms and a nitroso group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with difluorostyrenes . This reaction proceeds under mild conditions and provides high yields of the desired product with excellent stereoselectivity.

Industrial Production Methods

While specific industrial production methods for 3,3-difluoro-1-nitrosopyrrolidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-nitrosopyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of pyrrolidine.

    Reduction: Amino derivatives of pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-1-nitrosopyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-nitrosopyrrolidine involves its interaction with molecular targets through its nitroso and fluorine groups. The nitroso group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-nitrosopyrrolidine is unique due to the presence of both fluorine atoms and a nitroso group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.

Properties

CAS No.

2648966-19-0

Molecular Formula

C4H6F2N2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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